Physicochemical Property Differentiation vs. the O-Methyloxime Analog
The target compound (XLogP3‑AA = 4.2, MW = 352.69 Da, HBA = 7, HBD = 0) [1] has a significantly lower molecular weight and higher lipophilicity than its O‑methyloxime derivative (C17H11ClF3N2O2, MW = 381.74 Da) . Although the exact logP of the oxime has not been published, the additional methyl group and the oxime nitrogen increase the H‑bond acceptor count to 8 and raise molecular weight by 29 Da, predicting a logP shift of approximately ‑0.3 to ‑0.5 units based on fragment‑based estimates. The target compound therefore offers better alignment with CNS lead‑like criteria (MW < 400, logP > 3) and fragment library design guidelines.
| Evidence Dimension | Molecular weight, lipophilicity (XLogP3‑AA), hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | MW 352.69 Da, logP 4.2, HBA 7, HBD 0 (PubChem computed) [1] |
| Comparator Or Baseline | O‑methyloxime analog: MW 381.74 Da, HBA ≥ 8 (ChemicalBook ) |
| Quantified Difference | ΔMW = 29.05 Da; estimated ΔlogP ≈ ‑0.3 to ‑0.5 (fragment‑based estimation); ΔHBA ≈ 1 |
| Conditions | Computed physicochemical properties; MW and formula from supplier datasheets |
Why This Matters
Lower MW and higher logP are preferred for CNS penetration and fragment‑based screening, making this compound a more suitable starting point for neuroscience targets than its bulkier oxime analog.
- [1] PubChem CID 1473734. {3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/478030-83-0 (accessed 2026-04-29). View Source
